molecular formula C14H20N4O B2696187 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1448122-25-5

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide

Cat. No.: B2696187
CAS No.: 1448122-25-5
M. Wt: 260.341
InChI Key: AIDVHGNAYBIVRX-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and pyrrolidinyl groups, and a cyclopropanecarboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrimidine core This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions to form the pyrimidine ring

The final step involves the formation of the cyclopropanecarboxamide moiety. This can be done by reacting the pyrimidine intermediate with cyclopropanecarboxylic acid or its derivatives under amide coupling conditions, typically using reagents such as carbodiimides (e.g., EDCI) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, where nucleophiles can replace existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of specific substituents with new functional groups.

Scientific Research Applications

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and its substituents can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways.

Comparison with Similar Compounds

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide can be compared with other pyrimidine derivatives, such as:

    N-(4,6-dimethyl-2-(morpholin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide: Similar structure but with a morpholine ring instead of pyrrolidine, which may alter its biological activity and binding properties.

    N-(4,6-dimethyl-2-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide: Contains a piperidine ring, potentially affecting its pharmacokinetics and pharmacodynamics.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-9-12(17-13(19)11-5-6-11)10(2)16-14(15-9)18-7-3-4-8-18/h11H,3-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDVHGNAYBIVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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